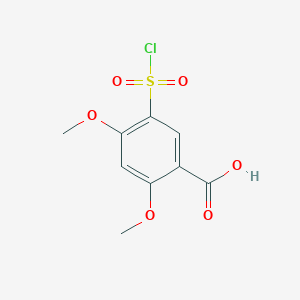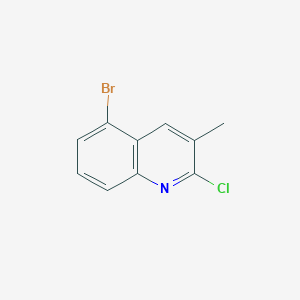
8-chloro-3-methyl-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, including transition metal-free methodologies . The reaction conditions often involve the use of visible light or electrochemical catalysis to promote the formation of C–C, C–N, C–P, C–S, and C–O bonds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Heterogeneous catalysis is a preferred method due to its low cost, high activity, selectivity, and stability . This approach allows for the recycling and regeneration of catalysts, making the process more sustainable.
化学反应分析
Types of Reactions
8-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkoxyl radical-mediated hydrogen atom transfer (HAT) and various transition metal catalysts for cross-coupling reactions . Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
科学研究应用
8-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Quinoxalin-2-one: The parent compound without the chloro and methyl substituents.
3-methylquinoxalin-2-one: A similar compound with only the methyl group.
8-chloroquinoxalin-2-one: A similar compound with only the chloro group.
Uniqueness
8-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
8-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |
InChI 键 |
ZBXZRPSWDYVWGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CC=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)



![(1-Methyl-1H-benzo[d]imidazol-2-yl)boronic acid](/img/structure/B8714975.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)


![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)

![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)


